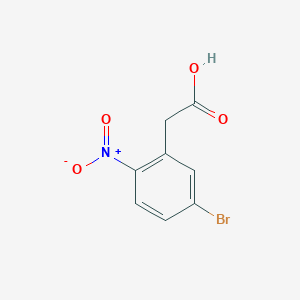

2-(5-Bromo-2-nitrophenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(5-Bromo-2-nitrophenyl)acetic acid” is a chemical compound with the molecular weight of 260.04 . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .

Synthesis Analysis

The synthesis of similar compounds often involves bromination reactions . For instance, a preparation method of 5-bromo-2-chlorobenzoic acid involves taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system .

Molecular Structure Analysis

The molecular structure of “2-(5-Bromo-2-nitrophenyl)acetic acid” is represented by the InChI code 1S/C8H6BrNO4/c9-6-1-2-7 (10 (13)14)5 (3-6)4-8 (11)12/h1-3H,4H2, (H,11,12) . The molecular formula is C8H6BrNO4 .

Scientific Research Applications

Chemical Properties

“2-(5-Bromo-2-nitrophenyl)acetic acid” is a compound with the molecular formula C8H6BrNO4 . It has a molecular weight of 260.04 and a boiling point of 396.9°C at 760 mmHg . It is typically stored at room temperature .

Safety Information

This compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary measures include P261, P305+P351+P338 .

Biological Potential of Indole Derivatives

While “2-(5-Bromo-2-nitrophenyl)acetic acid” is not an indole derivative, it’s worth noting that compounds with similar structures, such as indole derivatives, have shown diverse biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “2-(5-Bromo-2-nitrophenyl)acetic acid” could potentially have similar applications, but further research would be needed to confirm this.

Use as an Internal Standard

A compound with a similar structure, “2-Nitrophenylacetic acid”, has been used as an internal standard in the determination of the theophylline solubilizer salicylamide-O-acetic acid . This suggests that “2-(5-Bromo-2-nitrophenyl)acetic acid” could potentially be used in a similar manner.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the phenyl group in this compound, bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives, which share structural similarities with this compound, are known to interact with their targets and cause various biological changes .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Its lipophilicity (Log Po/w) is 1.29, which may impact its bioavailability .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities .

Action Environment

It is known that the compound should be stored at room temperature .

properties

IUPAC Name |

2-(5-bromo-2-nitrophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKCLKYKTRUIKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339409 |

Source

|

| Record name | 2-(5-bromo-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2-nitrophenyl)acetic acid | |

CAS RN |

124840-61-5 |

Source

|

| Record name | 5-Bromo-2-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124840-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-bromo-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)

![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B56156.png)